molecular formula C11H18Cl2N2 B3104153 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride CAS No. 1462849-54-2

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride

Cat. No.: B3104153
CAS No.: 1462849-54-2
M. Wt: 249.18
InChI Key: NKWCCLATDVINKL-UHFFFAOYSA-N
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Description

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of pyridine and piperidine, which are both important structures in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2-methylpyridine with piperidine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include hydrogen gas, palladium on carbon (Pd/C), potassium permanganate (KMnO4), and chromium trioxide (CrO3). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions typically produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets and pathways within cells. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-methyl-3-piperidin-4-ylpyridine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2.2ClH/c1-9-11(3-2-6-13-9)10-4-7-12-8-5-10;;/h2-3,6,10,12H,4-5,7-8H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWCCLATDVINKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C2CCNCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 2
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 3
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 4
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 5
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2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride
Reactant of Route 6
2-Methyl-3-(piperidin-4-yl)pyridine dihydrochloride

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